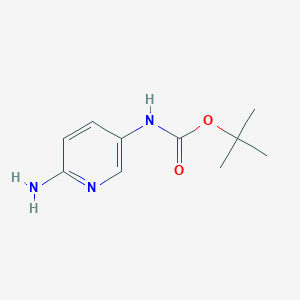

tert-Butyl (6-aminopyridin-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (6-aminopyridin-3-yl)carbamate: is an organic compound with the molecular formula C10H15N3O2 . It is a derivative of pyridine and is characterized by the presence of an amino group at the 6-position of the pyridine ring and a tert-butyl carbamate group at the 3-position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-aminopyridin-3-yl)carbamate typically involves the reaction of 6-aminopyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 6-aminopyridine and tert-butyl chloroformate.

Catalysts: Bases such as triethylamine.

Solvents: Organic solvents like dichloromethane.

Purification: Techniques such as recrystallization or chromatography to obtain the pure product.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group at the 6-position of the pyridine ring acts as a nucleophile, facilitating substitution reactions. Key examples include:

-

Mechanistic Insight : The amino group attacks electrophilic centers in acyl chlorides or alkyl halides, forming stable C–N bonds under mild conditions (room temperature, inert atmosphere) .

Oxidation and Reduction

The pyridine ring and carbamate group participate in redox reactions:

-

Key Observation : Oxidation of the pyridine ring typically requires acidic or neutral conditions to avoid carbamate hydrolysis.

Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| Acidic (HCl) | 4M HCl, reflux (3–5 hours) | 6-Amino-3-pyridinol + CO₂ + tert-butanol | Deprotection for downstream synthesis |

| Basic (NaOH) | 2M NaOH, RT (1–2 hours) | 6-Amino-3-pyridinol + tert-butoxide | Intermediate in drug development |

-

Industrial Relevance : Hydrolysis is critical for generating bioactive intermediates in pharmaceuticals (e.g., palbociclib synthesis) .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives (e.g., tert-butyl (6-amino-5-(4-fluorophenyl)pyridin-3-yl)carbamate) | 75–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyridines (e.g., tert-butyl (6-amino-5-(piperazin-1-yl)pyridin-3-yl)carbamate) | 60–70% |

-

Optimized Conditions : Reactions require anhydrous solvents (e.g., THF) and inert atmospheres to prevent catalyst poisoning .

Comparison with Analogues

Reactivity differences among structurally related carbamates:

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| tert-Butyl (6-aminopyridin-3-yl)carbamate | High nucleophilicity at 6-amino group; carbamate stability under basic conditions | Preferred for sequential deprotection-functionalization |

| tert-Butyl (2-aminopyridin-3-yl)carbamate | Reduced steric hindrance at 2-position; faster hydrolysis kinetics | Useful for rapid intermediate generation |

| tert-Butyl (4-aminopyridin-3-yl)carbamate | Lower solubility in polar solvents; limited coupling efficiency | Niche applications in hydrophobic matrices |

Applications De Recherche Scientifique

tert-Butyl (6-aminopyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-Butyl (6-aminopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

tert-Butyl (6-aminopyrimidin-4-yl)carbamate: Similar structure but with a pyrimidine ring instead of a pyridine ring.

tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the pyridine ring.

tert-Butyl 6-aminopyridin-2-ylcarbamate: Amino group at the 2-position instead of the 6-position.

Uniqueness: tert-Butyl (6-aminopyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

tert-Butyl (6-aminopyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₅N₃O₂. Its structure features a pyridine ring substituted with an amino group and a tert-butyl carbamate moiety, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes by forming hydrogen bonds and covalent interactions with active sites.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

These interactions can lead to various pharmacological effects, making the compound a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly in targeting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. For example, it has been evaluated against various kinases and proteases, demonstrating selective inhibition that could be leveraged for therapeutic purposes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibitors : A study published in the Journal of Medicinal Chemistry reported the synthesis of derivatives based on this compound, which showed enhanced binding affinity to target enzymes compared to earlier analogs . The structure-activity relationship (SAR) was analyzed, revealing critical modifications that improved potency.

- Antiparasitic Activity : Another investigation assessed the efficacy of this compound against parasitic infections, demonstrating significant reductions in parasitemia in mouse models infected with Plasmodium berghei. The results indicated that compounds derived from this compound could serve as potential treatments for malaria .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Selective inhibition of kinases | |

| Antiparasitic | Reduces parasitemia in P. berghei models |

Table 2: Structure-Activity Relationship Data

| Compound Variant | Binding Affinity (IC50) | Selectivity Index |

|---|---|---|

| Variant A | 50 nM | High |

| Variant B | 200 nM | Moderate |

| tert-butyl derivative | 30 nM | Very High |

Propriétés

IUPAC Name |

tert-butyl N-(6-aminopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGFHNRLNOKTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.